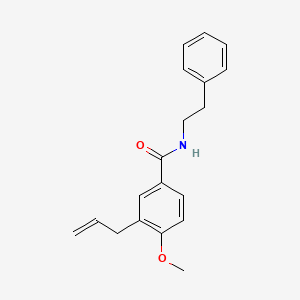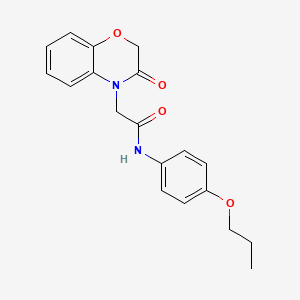![molecular formula C17H15Cl2NO5S B4872440 Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B4872440.png)
Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate
Overview
Description
Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a phenacyl group, a dichlorophenyl group, and a sulfonyl-methylamino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenacyl bromide with 3,4-dichlorophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenacyl or sulfonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenacyl or sulfonyl derivatives.
Scientific Research Applications
Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]propionate
- Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]butyrate
Uniqueness
Phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its stability and potential for various applications compared to similar compounds.
Properties
IUPAC Name |
phenacyl 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO5S/c1-20(26(23,24)13-7-8-14(18)15(19)9-13)10-17(22)25-11-16(21)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRZCLRHSOBTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OCC(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({[2-(3-cyclopropyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4872368.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4872371.png)

![N-(2-chloro-3-pyridinyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4872380.png)
![1-(3-methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide](/img/structure/B4872396.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4872401.png)
![6-({3-[(3-Methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4872414.png)
![2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4872424.png)
![4-({2-ethoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenoxy}acetyl)morpholine](/img/structure/B4872432.png)

![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4872451.png)
![1-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4872452.png)
![ETHYL N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}CARBAMATE](/img/structure/B4872460.png)
